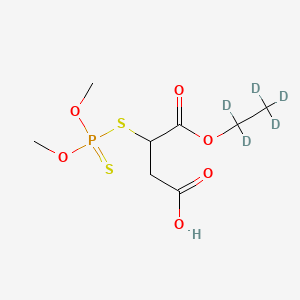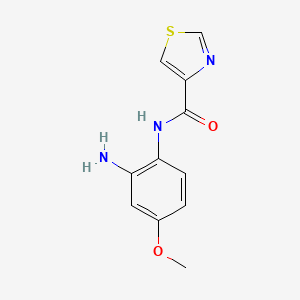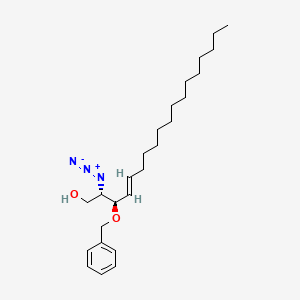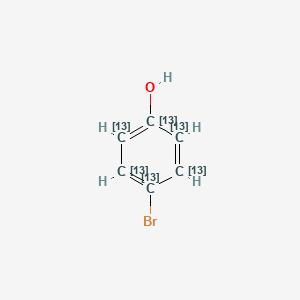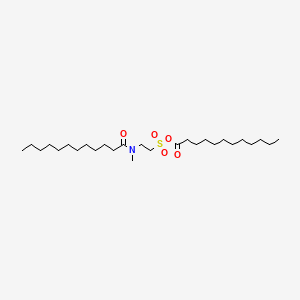![molecular formula C6H5BrN2O B15294260 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one is a heterocyclic compound that features a bromine atom and a pyrrolo[3,4-c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a suitable amine under cyclization conditions. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antileishmanial and anticancer compounds.
Materials Science: The compound is utilized in the synthesis of conjugated polymers for organic electronics, such as organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a scaffold for the development of bioactive molecules with various biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure and has been studied for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine: Known for its potential as a fibroblast growth factor receptor inhibitor, this compound also features a pyrrolo core structure.
Uniqueness
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one is unique due to the presence of the bromine atom, which can be leveraged for further functionalization and derivatization. This makes it a versatile building block for the synthesis of a wide range of bioactive and functional materials.
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C6H5BrN2O/c7-5-3-1-9-6(10)4(3)2-8-5/h2,8H,1H2,(H,9,10) |
InChI Key |
HMUYTQYGWGKJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC=C2C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
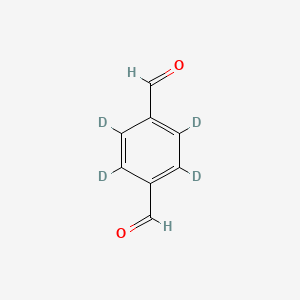
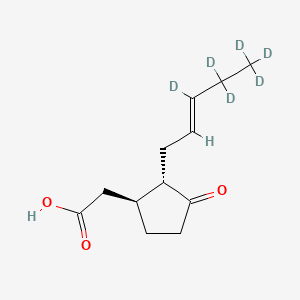

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

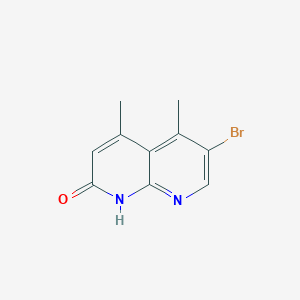
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
